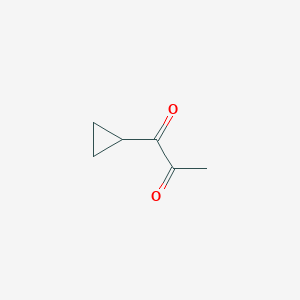

1-Cyclopropylpropane-1,2-dione

Description

Significance of Alpha-Diketone and Cyclopropyl (B3062369) Moieties in Contemporary Chemical Systems

Alpha-diketones, characterized by two adjacent carbonyl groups, are versatile functional groups in organic synthesis. They can participate in a wide range of chemical reactions, including cycloadditions, rearrangements, and serve as precursors for various heterocyclic compounds. mdpi.com The adjacent carbonyls influence each other electronically, leading to unique reactivity compared to simple ketones. For instance, α-diketones can undergo photo-induced cycloaddition reactions with alkenes and alkynes, leading to the formation of complex cyclic structures. mdpi.com

The cyclopropyl group, the smallest carbocycle, is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. utdallas.eduresearchgate.net Its inherent ring strain, estimated to be around 28.6 kcal/mol for cyclopropane (B1198618) itself, is a key feature that chemists exploit. acs.orgresearchgate.net This strain energy can be released in chemical reactions, providing a thermodynamic driving force for ring-opening and rearrangement processes. nih.gov The presence of a cyclopropyl ring can also influence the electronic properties of adjacent functional groups due to the "pseudo-pi" character of its C-C bonds.

The fusion of these two moieties in 1-cyclopropylpropane-1,2-dione results in a molecule with enhanced reactivity and potential for novel chemical transformations. The interaction between the strained cyclopropyl ring and the electrophilic alpha-diketone system is a central theme in the study of this compound.

Research Context and Scope of Academic Inquiry into Strained Ring Systems and Adjacent Functionalities

The study of strained ring systems, particularly those adjacent to reactive functional groups like carbonyls, is a vibrant area of contemporary organic chemistry research. Scientists are interested in understanding how ring strain affects chemical reactivity, reaction mechanisms, and the stability of molecules. rsc.org For example, the ring strain in cyclic ketones can significantly influence their photochemical behavior, such as in Norrish Type-I reactions where cleavage of the C-C bond adjacent to the carbonyl occurs. rsc.org

Research in this field often involves a combination of experimental and computational approaches. High-level ab initio calculations are used to estimate ring strain energies and to model reaction pathways. acs.orgresearchgate.net These theoretical studies complement experimental work on the synthesis and reactivity of these strained molecules.

The investigation of compounds like this compound falls within this broader research context. Academic inquiry focuses on several key areas:

Synthesis: Developing efficient and stereoselective methods for the preparation of cyclopropyl-containing carbonyl compounds is an ongoing challenge. researchgate.netorganic-chemistry.org

Reactivity: Exploring the unique chemical transformations that these molecules can undergo, driven by the release of ring strain or the reactivity of the alpha-diketone. This includes studying their behavior in cycloaddition reactions, rearrangements, and reactions with nucleophiles and electrophiles. mdpi.comnih.gov

Applications in Synthesis: Utilizing these strained molecules as building blocks for the synthesis of more complex and valuable compounds, including natural products and pharmaceutically active molecules. nih.govrsc.org

The following table provides a summary of key properties for related compounds, offering a comparative context for understanding this compound.

| Property | Cyclohexane-1,2-dione | 3-Methylcyclopentane-1,2-dione | Benzil |

| Formula | C6H8O2 | C6H8O2 | C14H10O2 nist.gov |

| Molar Mass | 112.128 g·mol−1 wikipedia.org | 112.1265 g/mol foodb.ca | 210.2280 g/mol nist.gov |

| Appearance | white, waxy solid wikipedia.org | - | - |

| Melting Point | 40 °C wikipedia.org | - | - |

| Boiling Point | 194 °C wikipedia.org | - | - |

| Key Feature | Six-membered ring diketone wikipedia.org | Five-membered ring diketone foodb.ca | Aromatic diketone nist.gov |

This table is generated based on available data for related compounds and is for comparative purposes.

Structure

3D Structure

Properties

CAS No. |

15940-89-3 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1-cyclopropylpropane-1,2-dione |

InChI |

InChI=1S/C6H8O2/c1-4(7)6(8)5-2-3-5/h5H,2-3H2,1H3 |

InChI Key |

LYGCEXZUGZMYCQ-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)C1CC1 |

Canonical SMILES |

CC(=O)C(=O)C1CC1 |

Other CAS No. |

15940-89-3 |

Synonyms |

1-Cyclopropylpropane-1,2-dione |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactive Intermediates of 1 Cyclopropylpropane 1,2 Dione

Mechanistic Studies of 1,2-Dione Rearrangements

The 1,2-dicarbonyl unit is a classic functional group known to undergo several characteristic rearrangements under both oxidative and basic conditions.

The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. wikipedia.org The mechanism proceeds via the Criegee intermediate, with the regioselectivity of the reaction being governed by the migratory aptitude of the substituents on the carbonyl carbon. The generally accepted order of migration is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

In the context of 1,2-diones, the reaction can be more complex. Oxidation of a 1,2-quinone with a peracid can yield either a seven-membered α-ketolactone via heterolytic O–O bond cleavage in the Criegee intermediate or an anhydride (B1165640) through homolytic cleavage. beilstein-journals.org For an acyclic dione (B5365651) like 1-cyclopropylpropane-1,2-dione, treatment with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), initiates the nucleophilic attack of the peracid on one of the carbonyl carbons. Following the formation of the tetrahedral Criegee intermediate, a 1,2-acyl or alkyl shift occurs with the concurrent expulsion of a carboxylate anion.

Two primary pathways are plausible for this compound:

Acyl Migration: Migration of the acetyl group (if attack occurs at C1) or the cyclopropylcarbonyl group (if attack occurs at C2) would lead to the formation of a mixed anhydride.

Alkyl Migration: Migration of the cyclopropyl (B3062369) group (a secondary alkyl) or the methyl group (primary alkyl). Based on migratory aptitudes, the cyclopropyl group is expected to migrate in preference to the methyl group. This would result in the formation of an ester product.

The historic Baeyer-Villiger oxidation of camphor, a cyclic ketone, to its corresponding lactone using peroxymonosulfuric acid highlights the reaction's utility with strained ring systems. wikipedia.org While specific studies on this compound are not extensively detailed, the principles of the Baeyer-Villiger oxidation allow for the prediction of its behavior.

Table 1: Potential Pathways in Baeyer-Villiger Oxidation of this compound

| Attacked Carbonyl | Migrating Group | Product Type | Mechanistic Note |

|---|---|---|---|

| C1 (next to cyclopropyl) | Methyl | Ester | Less favored due to lower migratory aptitude of methyl group. |

| C2 (next to methyl) | Cyclopropyl | Ester | Favored due to higher migratory aptitude of secondary alkyl (cyclopropyl) vs. primary. |

The benzilic acid rearrangement is the characteristic reaction of 1,2-diketones, which, upon treatment with a strong base, rearrange to form α-hydroxy carboxylates. synarchive.comwikipedia.org The reaction was first reported by Justus von Liebig in 1838 and represents the first documented example of a molecular rearrangement. synarchive.comwikipedia.org For cyclic 1,2-diones, this transformation typically results in a ring contraction. beilstein-journals.orgwiley-vch.de

The established mechanism involves the following steps: wikipedia.orgmsu.edu

Reversible nucleophilic addition of a hydroxide (B78521) ion to one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate.

A conformational rotation to align the migrating group for attack on the adjacent carbonyl carbon.

A concerted 1,2-shift of a substituent (alkyl or aryl group), which attacks the second carbonyl, forming a new C-C bond and leading to a rearranged carboxylate.

Proton transfer from the newly formed carboxylic acid to the alkoxide, yielding a thermodynamically stable carboxylate and a tertiary alcohol.

For this compound, the migrating group can be either the cyclopropyl or the methyl group. The relative migratory aptitude of these groups will determine the final product. In a concerted step, the migrating group attacks the adjacent carbonyl carbon, driven by the push from the anionic oxygen. msu.edu Given the greater steric bulk and potential electronic stabilization offered by the cyclopropyl group compared to the methyl group, its migration is generally anticipated, leading to the formation of 2-cyclopropyl-2-hydroxy-3-oxobutanoate, which after workup would yield 2-cyclopropyl-2-hydroxy-3-butanoic acid.

Cyclopropyl Ring Reactivity within Dione Systems

The significant ring strain of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) renders it susceptible to ring-opening reactions, a tendency that is greatly enhanced by the presence of activating groups such as carbonyls. rsc.orgrsc.org The adjacent 1,2-dione functionality in this compound provides strong electronic activation for C-C bond cleavage of the three-membered ring.

The cleavage of the cyclopropane ring can be initiated by either nucleophiles or electrophiles, often facilitated by the adjacent carbonyl groups.

Nucleophilic Cleavage: Nucleophiles can attack a carbon atom of the cyclopropyl ring in a reaction analogous to a conjugate addition (a 1,5- or homoconjugate addition). This attack is facilitated by the electron-withdrawing nature of the dione, which polarizes the C-C bonds of the ring. For instance, heating β,γ-unsaturated α-spirocyclopropyl ketones in morpholine (B109124) leads to homoconjugate nucleophilic addition and ring cleavage. cdnsciencepub.com In the case of this compound, a nucleophile (Nu⁻) would attack one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the distal C-C bond and formation of an enolate intermediate. Lewis acids can promote this process by coordinating to a carbonyl oxygen, further enhancing the electrophilicity of the system. researchgate.netscispace.com

Electrophilic Cleavage: Acid-catalyzed ring opening occurs via protonation of a carbonyl oxygen, which is followed by the cleavage of the cyclopropane ring to generate a stabilized carbocation or a homoenolate intermediate. chemrxiv.orgcdnsciencepub.com This intermediate is then trapped by a nucleophile. Studies on cyclopropyl ketones have shown that in the presence of a Brønsted acid catalyst like triflic acid (TfOH) in a solvent such as hexafluoroisopropanol (HFIP), the ring opens to react with arene nucleophiles. chemrxiv.org For ketone-bearing cyclopropanes, this typically proceeds through a homo-conjugate addition pathway to yield linear γ-arylated ketone products. chemrxiv.org

Radical-mediated ring-opening of cyclopropyl ketones provides a powerful synthetic route to various functionalized molecules. This is commonly achieved through single-electron transfer (SET) from a reducing agent, such as samarium(II) iodide (SmI₂), or via photoredox catalysis. capes.gov.brresearchgate.net

The mechanism initiated by SmI₂ involves:

Single-Electron Transfer (SET): One of the carbonyl groups of the 1,2-dione accepts an electron from SmI₂ to form a ketyl radical anion intermediate. The presence of a second carbonyl group enhances the reactivity toward reduction. beilstein-journals.org

Radical Ring Opening: The highly strained cyclopropane ring undergoes rapid β-scission. This fragmentation is thermodynamically driven by the release of ring strain and results in the formation of a carbon-centered radical and a samarium enolate. capes.gov.brucl.ac.uk The cleavage typically occurs at the more substituted bond to generate the more stable radical intermediate.

Trapping/Further Reaction: The resulting samarium enolate can be trapped with various electrophiles, and the carbon radical can participate in subsequent intermolecular or intramolecular reactions, such as tandem cyclizations. researchgate.netcapes.gov.br

Computational studies on aryl cyclopropyl ketones have shown that the reactivity is enhanced by the stabilization of the ketyl radical through conjugation. acs.org Although this compound lacks an aryl group, the fundamental SET and ring-opening mechanism remains a key reactive pathway.

Table 2: Summary of Strain-Induced Ring-Opening Reactions

| Reaction Type | Initiator / Reagent | Key Intermediate(s) | Typical Product Type |

|---|---|---|---|

| Nucleophilic Cleavage | Nucleophiles (e.g., R₂NH, RSH), Lewis Acids | Enolate | 1,5-Adducts |

| Electrophilic Cleavage | Brønsted/Lewis Acids (e.g., TfOH, SnCl₄) | Carbocation / Homoenolate | γ-Functionalized dicarbonyls |

Photochemical Cleavages and Excited-State Rearrangements

The photochemistry of ketones is a well-established field, characterized by distinct reaction pathways from excited electronic states, primarily the Norrish Type I and Type II reactions. wikipedia.org For this compound, the presence of two adjacent carbonyl groups and a strained cyclopropyl ring provides multiple avenues for photochemical transformations.

Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. Both states can initiate photochemical reactions. wikipedia.org The primary photochemical event for ketones is typically the homolytic cleavage of a carbon-carbon bond alpha to the carbonyl group, a process known as the Norrish Type I reaction. wikipedia.orgyoutube.com For this compound, three potential α-cleavage pathways exist:

Cleavage of the C1-C2 bond: Homolysis of the bond between the two carbonyl carbons would yield a cyclopropylcarbonyl radical and an acetyl radical.

Cleavage of the Cyclopropyl-C1 bond: Fission of the bond connecting the cyclopropyl ring and the adjacent carbonyl group would result in a cyclopropyl radical and a 2-oxopropanoyl radical. This process is common in cyclopropyl ketones and can lead to ring-opening rearrangements. rsc.org

Cleavage of the Methyl-C2 bond: This pathway would generate a methyl radical and a 1-cyclopropyl-1,2-dioxoethyl radical.

The relative likelihood of these cleavage events depends on the stability of the resulting radical fragments. wikipedia.org Following the initial α-cleavage, the resulting diradical intermediates can undergo several secondary reactions, including decarbonylation, recombination to form new products, or disproportionation. youtube.com For instance, when a cyclopropyl substituent is present at the alpha position of a cyclic ketone, irradiation can lead to the formation of a γ,δ-unsaturated cyclic ketone with a larger ring size. youtube.com

Another significant pathway is the Norrish Type II reaction, which involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. wikipedia.org In this compound, the methyl protons and the cyclopropyl methylene protons are potential sites for γ-hydrogen abstraction. The resulting 1,4-biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or cleave to yield an enol and an alkene. chemrxiv.orgresearchgate.net The continuous flow Norrish-Yang photocyclization has been successfully developed for other 1,2-diketones to synthesize functionalized 2-hydroxycyclobutanones. researchgate.net

The table below summarizes the potential photochemical reactions of this compound.

| Reaction Type | Initial Cleavage/Abstraction | Primary Intermediate | Potential Final Products |

| Norrish Type I | C1(CO)-C2(CO) bond cleavage | Cyclopropylcarbonyl radical + Acetyl radical | Recombination products, decarbonylation products (e.g., 1,1'-dicyclopropyl, ethane) |

| Norrish Type I | Cyclopropyl-C1(CO) bond cleavage | Cyclopropyl radical + 2-oxopropanoyl radical | Rearrangement products from cyclopropyl ring opening |

| Norrish Type II | γ-H abstraction from methyl group | 1,4-biradical | 3-Hydroxy-3-methyl-4-cyclopropyl-oxetane, cyclopropyl methyl glyoxal (B1671930) + ethene (after tautomerization) |

| Norrish-Yang | γ-H abstraction from cyclopropyl ring | 1,4-biradical | Bicyclic cyclobutanol derivatives |

Conjugative Interactions and Their Influence on Reactivity

The cyclopropane ring, despite being a saturated system, possesses unique electronic properties, including "Walsh" orbitals which have π-character. This allows the ring to engage in conjugative interactions with adjacent unsaturated systems, such as a carbonyl group. cdnsciencepub.com In this compound, the cyclopropyl group can conjugate with the adjacent C1 carbonyl group, influencing the molecule's ground-state properties and reactivity.

This conjugative interaction affects the electron density of the carbonyl group. Evidence for this can be found in spectroscopy. Carbon-13 NMR studies on various cyclopropyl ketones have shown that the carbonyl carbon signals appear at a higher field (are more shielded) compared to their α,β-unsaturated analogs, but at a lower field than their fully saturated counterparts. cdnsciencepub.com This intermediate shielding suggests that cyclopropyl conjugation affects the ground state of these ketones by increasing the electron density at the carbonyl carbon, a phenomenon detectable by NMR spectroscopy. cdnsciencepub.com

Table of Comparative ¹³C NMR Carbonyl Chemical Shifts (ppm from TMS) Illustrative data based on trends reported for related ketones. cdnsciencepub.com

| Ketone Type | Example Compound | Typical Carbonyl Shift (ppm) |

| Saturated | Methyl isopropyl ketone | ~212 |

| Cyclopropyl | Methyl cyclopropyl ketone | ~208 |

| α,β-Unsaturated | Methyl vinyl ketone | ~198 |

This electronic interaction also has a profound impact on the molecule's reactivity. Computational studies on cyclopropyl ketones have shown that conjugation between the aromatic ring and the radical center stabilizes the ketyl radical intermediate, promoting subsequent cyclopropyl fragmentation. nih.gov In the context of this compound, this suggests that one-electron reduction would preferentially occur at the C1 carbonyl to form a ketyl radical stabilized by the adjacent cyclopropyl group. This stabilization enhances the reactivity of aryl cyclopropyl ketones in reactions like SmI₂-catalyzed intermolecular couplings. nih.gov

Furthermore, conjugative effects are readily observed in UV-Vis absorption spectroscopy. Extending a system of conjugated π-bonds results in a shift of the maximum absorption wavelength (λ_max) to a longer wavelength, known as a bathochromic shift. libretexts.org A comparison of the UV-Vis spectrum of 1-butene (B85601) (λ_max = 176 nm) with 1,3-butadiene (B125203) (λ_max = 217 nm) clearly demonstrates this effect. libretexts.org Therefore, it is expected that the λ_max for the π→π* transition in this compound would occur at a longer wavelength than a non-conjugated dione but at a shorter wavelength than a fully conjugated enone-dione system, reflecting the moderate conjugating ability of the cyclopropyl ring.

Stereochemical Control and Regioselectivity in this compound Transformations

Transformations of this compound involve key challenges of regioselectivity and stereochemical control, owing to the presence of two distinct, electrophilic carbonyl centers and the potential to generate new stereocenters.

Regioselectivity

The two carbonyl carbons (C1 and C2) are electronically and sterically non-equivalent, which governs the regioselectivity of nucleophilic addition reactions.

Electronic Effects: The C1 carbonyl is adjacent to the electron-donating, conjugating cyclopropyl group, while the C2 carbonyl is next to the electron-donating methyl group. The conjugative ability of the cyclopropyl group can influence the electrophilicity of the C1 carbon. cdnsciencepub.comnih.gov

Steric Effects: The cyclopropyl group is sterically more demanding than the methyl group, which would favor nucleophilic attack at the less hindered C2 position.

The outcome of a reaction often depends on a subtle balance of these factors and the reaction conditions. For example, in the condensation of substituted 1,2,4-triketones with hydrazines, the direction of nucleophilic attack can be switched depending on the nature of the substituents and reaction conditions such as temperature and acidity. mdpi.com A similar sensitivity would be expected for this compound.

Stereochemical Control

Reactions at either carbonyl group or at the α-carbons can create new stereocenters, necessitating stereocontrol to obtain enantiomerically pure products. The synthesis of chiral cyclopropanes is a significant area of modern organic chemistry. nih.govresearchgate.net

Catalytic Asymmetric Reactions: A primary strategy involves the use of chiral catalysts. For instance, dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation is a powerful method for producing chiral cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov Similarly, P-chirogenic diphosphines have been developed as highly effective ligands in metal-catalyzed asymmetric reactions, including hydrogenations. iupac.org

Organocatalysis: Asymmetric organocatalysis provides another powerful tool. For example, the Michael addition of diones to electrophiles can be catalyzed by bifunctional organocatalysts like squaramides to yield products with high enantioselectivity. [from first search, result 1] L-proline has been used to catalyze diastereoselective cyclopropanation reactions involving diones and ylides. mdpi.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved. This is a classic and effective strategy for asymmetric synthesis. researchgate.net

The table below outlines potential regioselective and stereoselective transformations for this compound.

| Reaction Type | Reagent(s) | Target Site | Expected Major Regioisomer | Method for Stereocontrol |

| Nucleophilic Addition | Grignard Reagent (e.g., PhMgBr) | Carbonyl Carbon | Attack at C2 (less sterically hindered) | Use of a chiral ligand (e.g., SPARTOs) |

| Reduction | NaBH₄, Chiral Catalyst (e.g., CBS catalyst) | Carbonyl Carbon | Reduction at C2 (less sterically hindered) | Chiral reducing agent or catalyst |

| Aldol Condensation | Aldehyde/Ketone, Base | α-carbon (methyl) | Condensation at the methyl group | Chiral base or phase-transfer catalyst |

| Michael Addition | α,β-Unsaturated Ketone, Organocatalyst | Enolate of the dione | Addition from the dione enolate | Chiral amine or squaramide catalyst |

| Reductive Coupling | SmI₂, Alkene | Cyclopropyl Ketone | Ring opening and coupling | Substrate control, potential for diastereoselection |

Theoretical and Computational Investigations of 1 Cyclopropylpropane 1,2 Dione

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-Cyclopropylpropane-1,2-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its properties.

Detailed analyses reveal the nature of the covalent bonds within the molecule, including the carbon-carbon and carbon-oxygen bonds of the dione (B5365651) functionality and the strained cyclopropyl (B3062369) ring. The distribution of electron density, molecular orbital energies, and electrostatic potential are key descriptors obtained from these studies. The presence of the electron-withdrawing dicarbonyl group significantly influences the electronic properties of the adjacent cyclopropyl ring.

Key Findings:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is typically localized on the cyclopropyl ring and the oxygen lone pairs, while the LUMO is centered on the dicarbonyl moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond critical points and elucidate the nature of the chemical bonds. The bonds within the cyclopropyl group exhibit "bent" character, a consequence of ring strain.

Electrostatic Potential: The molecular electrostatic potential (MEP) map highlights the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carbonyl groups are regions of negative potential, making them susceptible to electrophilic attack, while the carbonyl carbons are electron-deficient.

Table 4.1.1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules calculated at the B3LYP/6-31G(d,p) level of theory.)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the cyclopropyl group and the dicarbonyl fragment. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers between them. lumenlearning.comutdallas.edu

A potential energy surface (PES) scan is performed by systematically rotating the dihedral angle defined by the cyclopropyl ring and the adjacent carbonyl group. beilstein-journals.org This allows for the mapping of energy as a function of this rotation, revealing energy minima (stable conformers) and transition states. beilstein-journals.orghitgen.com

Key Findings:

Stable Conformers: Computational studies on analogous molecules, such as cyclopropyl methyl ketone, suggest that the most stable conformations are those that minimize steric hindrance between the cyclopropyl ring and the carbonyl group. lumenlearning.com For this compound, two primary conformations, s-cis and s-trans (or gauche), where the cyclopropyl ring is eclipsed or staggered relative to the adjacent carbonyl group, are expected to be the most significant.

Rotational Barriers: The energy barriers to rotation provide information about the rigidity of the molecule. The barrier height is influenced by steric and electronic effects.

Table 4.2.1: Relative Energies of Key Conformations of this compound (Note: The following data is illustrative and based on general principles of conformational analysis.)

| Conformer | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

| s-cis | 0° | 1.5 |

| Gauche | 120° | 0.0 |

| s-trans | 180° | 0.8 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key area of interest is its behavior under various reaction conditions, such as base-catalyzed rearrangements.

Modeling of reaction pathways involves identifying the reactants, products, and all intermediate and transition state structures. The energies of these species are calculated to determine the reaction's thermodynamics and kinetics. A computational study on the similar cyclobutane-1,2-dione revealed several possible reaction pathways under basic conditions, with the benzilic acid type rearrangement being the most favorable. beilstein-journals.org

Key Findings:

Transition State Structures: For a given reaction, the transition state represents the highest energy point along the reaction coordinate. guidechem.com Locating and characterizing the transition state structure is crucial for calculating the activation energy.

Reaction Energetics: By comparing the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable (exergonic or endergonic) and kinetically feasible (activation energy).

Table 4.3.1: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: This table presents a hypothetical energy profile for a generic transformation.)

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.1 |

| Products | -20.5 |

Predictive Computational Approaches for Spectroscopic Signatures and Reactivity

Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. Furthermore, computational models can provide quantitative descriptors of its reactivity.

Key Findings:

Spectroscopic Prediction:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of key absorption bands in the infrared spectrum, such as the characteristic C=O stretching frequencies of the dione.

Reactivity Descriptors:

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack.

Table 4.4.1: Predicted Spectroscopic Data and Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical computational outputs.)

| Data Type | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | 190-200 ppm |

| IR Stretching Frequency (C=O) | 1710-1730 cm⁻¹ |

| Chemical Hardness | 2.65 eV |

| Electrophilicity Index | 2.2 eV |

Advanced Spectroscopic Characterization Techniques in Structural Elucidation of 1 Cyclopropylpropane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of nuclei within a molecule. ethernet.edu.et For 1-cyclopropylpropane-1,2-dione, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In an experimental ¹H NMR spectrum of this compound recorded in water at 600 MHz, specific chemical shifts are observed for the protons of the cyclopropyl (B3062369) ring and the methyl group. hmdb.ca The protons on the cyclopropyl group typically appear in the upfield region of the spectrum, a characteristic feature due to the ring's electronic structure. docbrown.info The methyl protons adjacent to the carbonyl group will appear as a singlet in a distinct downfield region.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org The spectrum of this compound is expected to show distinct signals for the two carbonyl carbons, the carbons of the cyclopropyl ring, and the methyl carbon. The chemical shifts of the carbonyl carbons are typically found in the most downfield region of the spectrum (around 160-220 ppm). wisc.edu The cyclopropyl carbons and the methyl carbon will resonate at higher fields. The inherent low natural abundance and weaker magnetic moment of ¹³C nuclei often necessitate averaging multiple scans to obtain a clear spectrum. libretexts.org

| Nucleus | Observed Chemical Shifts (ppm) | Multiplicity | Assignment |

| ¹H | ~1.71-1.88 | Multiplet | Cyclopropyl protons |

| ¹H | (predicted) | Singlet | Methyl protons |

| ¹³C | (predicted) | - | Carbonyl carbons |

| ¹³C | (predicted) | - | Cyclopropyl carbons |

| ¹³C | (predicted) | - | Methyl carbon |

| Table 1: Predicted and Observed NMR Data for this compound. Note: Specific predicted values require experimental data not publicly available. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. utdallas.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. pg.edu.pl The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1650-1730 cm⁻¹. libretexts.org The presence of two distinct carbonyl bands may suggest the existence of different conformational isomers, such as the s-cis and s-trans forms, which arise from rotation around the single bond connecting the two carbonyl groups. masterorganicchemistry.comlibretexts.orgucalgary.ca Additionally, C-H stretching vibrations of the cyclopropyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. americanpharmaceuticalreview.com For this compound, the C=O stretching vibrations are also expected to be Raman active. The symmetric stretching of the C-C bonds within the cyclopropyl ring would also likely produce a characteristic Raman signal. Differences in the relative intensities of bands in the IR and Raman spectra can provide further insights into the molecular symmetry and structure. americanpharmaceuticalreview.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretching | 1650-1730 (Strong) | 1650-1730 |

| C-H Stretching (Alkyl) | 2850-3000 (Medium) | 2850-3000 |

| C-C Stretching (Cyclopropyl) | (variable) | (characteristic) |

Table 2: Characteristic Vibrational Frequencies for this compound.

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org The α-dicarbonyl moiety in this compound is a chromophore that gives rise to characteristic electronic absorptions.

The spectrum is expected to show two main absorption bands:

A strong absorption band at shorter wavelengths corresponding to a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

A weaker absorption band at longer wavelengths corresponding to an n → π* transition, which involves the promotion of a non-bonding electron (from one of the oxygen atoms) to a π* antibonding orbital. libretexts.org

The position and intensity of these bands can be influenced by the solvent polarity and the conformation of the dione (B5365651) system. kuleuven.be The conjugation between the two carbonyl groups affects the energy levels of the molecular orbitals and thus the absorption wavelengths.

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | < 250 | Strong |

| n → π* | > 300 | Weak |

Table 3: Expected UV-Vis Absorption Maxima for this compound.

Mass Spectrometry Techniques in Structural Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org It provides information about the molecular weight and the elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry would reveal a molecular ion peak (M⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can undergo characteristic fragmentation pathways, such as cleavage of the bond between the two carbonyl groups or fragmentation of the cyclopropyl ring. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org This technique requires a single, high-quality crystal of the compound. wikipedia.org The crystal diffracts a beam of X-rays in a specific pattern, which can be mathematically analyzed to generate an electron density map of the molecule. pages.dev

For this compound, an X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsional angles. pages.dev This would definitively establish the conformation of the dione moiety (e.g., s-cis or s-trans) in the crystalline state and the precise geometry of the cyclopropyl ring. Such detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models of the molecule's structure. mdpi.com

Advanced Applications and Functionalization in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The presence of two adjacent electrophilic carbonyl carbons makes 1-cyclopropylpropane-1,2-dione a highly valuable precursor for constructing intricate molecular architectures, particularly heterocyclic systems and advanced materials.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and 1,2-dicarbonyl compounds are pivotal in their synthesis. openmedicinalchemistryjournal.com this compound serves as a potent C2 synthon in condensation reactions with various dinucleophiles to yield a diverse array of heterocyclic frameworks.

A primary application is in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide spectrum of biological activities. researchgate.netwikipedia.org The reaction involves the condensation of a 1,2-diamine, such as o-phenylenediamine, with the 1,2-dione moiety of this compound. This reaction typically proceeds under mild conditions and can be catalyzed by acids to afford the corresponding 2-cyclopropyl-3-methylquinoxaline. The versatility of this method allows for the creation of a library of substituted quinoxalines by employing variously substituted diamines. researchgate.net

Table 1: Synthesis of Quinoxalines from 1,2-Diketones

| Reactant 1 | Reactant 2 | Product Class | Significance |

|---|---|---|---|

| 1,2-Diketone (e.g., this compound) | o-Phenylenediamine | Quinoxaline | Access to biologically active scaffolds. researchgate.netwikipedia.org |

| Benzil | 4-Methylbenzene-1,2-diamine | Substituted Quinoxaline | Demonstrates broad substrate scope. researchgate.net |

| Acenaphthylene-1,2-dione | o-Phenylenediamine | Aceanthrene-fused Quinoxaline | Synthesis of polycyclic aromatic heterocycles. researchgate.net |

Furthermore, the reactivity of this compound extends to the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of the dione (B5365651) with a primary amine or hydrazine (B178648) derivative. For instance, reaction with primary amines under appropriate catalytic conditions leads to the formation of N-substituted 2-cyclopropyl-5-methylpyrroles. Multicomponent reactions involving 1,2-diones, amines, and aldehydes can also yield highly substituted pyrroles, showcasing the compound's utility in diversity-oriented synthesis. nih.gov The cyclopropyl (B3062369) group remains intact throughout these transformations, imparting unique conformational and electronic properties to the resulting heterocyclic products. rsc.org

The development of advanced materials with tailored electronic and optical properties is a significant area of chemical research. Dione-containing moieties are valuable building blocks for functional organic materials, including conjugated polymers and liquid crystals. rsc.orgjmchemsci.com The synthesis of a novel pyrrolo[3,4-c]pyridine-1,2-dione acceptor via a Diels-Alder reaction for use in electrochromic conjugated polymers highlights the potential of dione structures in this field. rsc.org These polymers demonstrated good optical contrasts, fast switching speeds, and high coloration efficiencies, properties crucial for applications in smart windows and displays. rsc.org

While direct polymerization of this compound is not commonly reported, its derivatives can be incorporated into larger macromolecular structures. For example, heterocyclic systems derived from it can be functionalized with polymerizable groups. The unique electronic nature of the cyclopropyl group can influence the photophysical properties of such materials. A related compound, 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione, has been noted for its potential use in creating novel materials with specific electronic or optical properties, suggesting that the combination of a cyclopropyl group and a dione structure is promising for materials science. smolecule.com

Contributions to Catalysis Research

This compound contributes to catalysis research not as a catalyst itself, but primarily as a key substrate in the development of new catalytic methodologies and as a potential ligand for transition metals.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric catalysis. csic.es Cyclic diones are valuable substrates in many organocatalytic transformations. For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been successfully achieved using a bifunctional squaramide catalyst, yielding products with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org This demonstrates the utility of 1,2-diones as competent nucleophiles (in their enol form) in organocatalytic reaction design.

The principles from these studies can be extended to this compound. Its enol or enolate form can participate in various organocatalyzed reactions, including:

Michael Additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems. beilstein-journals.org

Aldol Reactions: Reacting with aldehydes or ketones to form β-hydroxy dicarbonyl compounds.

Mannich Reactions: Participating in aminoalkylations with imines.

The development of these reactions using this compound as a substrate helps to expand the scope and understanding of organocatalytic methodologies. uniroma1.it

Table 2: Role of Diones in Organocatalyzed Reactions

| Dione Substrate | Reaction Type | Catalyst Type | Significance |

|---|---|---|---|

| Cyclopentane-1,2-dione | Michael Addition | Squaramide | Asymmetric synthesis of complex adducts. beilstein-journals.org |

| Cyclohexane-1,3-dione | Robinson Annulation | Proline | Construction of bicyclic systems. uniroma1.it |

| Hexane-2,5-dione | Paal-Knorr Cyclo-condensation | Saccharin | Green synthesis of N-substituted pyrroles. nih.gov |

Transition metal catalysis is a cornerstone of modern organic synthesis. uniurb.itslideshare.net 1,2-Diketones like this compound can play a significant role in this field, primarily by acting as bidentate ligands. The two oxygen atoms of the dione can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination can modulate the metal's electronic properties and steric environment, influencing the outcome of a catalytic reaction. rsc.org

Although specific applications of this compound as a ligand are not extensively documented, the use of related β-diketonate ligands is widespread. These ligands are known to stabilize various transition metal complexes used in reactions like hydrogenations, cross-couplings, and polymerizations. The ancillary ligands can have a profound effect on the catalyst's performance, including its redox potential. nsf.gov For example, copper complexes with redox-active ligands, which can be structurally similar to diones, are used in alcohol oxidation and Michael additions. beilstein-journals.org The cyclopropyl group in this compound could offer unique steric and electronic tuning of a metal catalyst compared to more common diketone ligands. dicp.ac.cn

Concepts in Dynamic Covalent Chemistry (DCC) and Adaptable Materials

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to generate complex, thermodynamically stable structures from simpler building blocks. nih.gov This approach allows for "error-checking" and self-correction during assembly, leading to high yields of desired products like macrocycles, cages, and mechanically interlocked molecules. csic.es

The condensation reaction between the 1,2-dione functionality of this compound and dinucleophiles like diamines to form heterocycles is, under appropriate conditions, reversible. This reversibility is the key principle behind DCC. By controlling the reaction conditions (e.g., pH, temperature, presence of a template), the formation and cleavage of the resulting imine or enamine bonds can be managed. nih.gov

This dynamic nature enables the use of this compound in the construction of adaptable materials. For instance, by reacting it with flexible diamine linkers, it is conceptually possible to form dynamic macrocycles or polymers. These materials could exhibit responsive behavior, where the structure and properties change in response to external stimuli. The precise assembly of macrocycles using photoswitchable and non-photoresponsive aldehydes demonstrates how the controlled breaking and remaking of covalent bonds can lead to the interconversion between different molecular architectures. rsc.org The principles of DCC could therefore harness the reactivity of this compound to create sophisticated supramolecular assemblies and responsive materials.

Bio-isosteric Design Considerations for Related Diketone Scaffolds

The α-diketone functionality and related dicarbonyl structures are key components in numerous bioactive molecules and serve as versatile platforms for bioisosteric modifications. acs.orgresearchgate.net The design process often focuses on replacing or modifying these groups to fine-tune electronic distribution, conformational rigidity, and hydrogen bonding capacity, which are critical for molecular recognition at the biological target. acs.orgu-tokyo.ac.jp

The Cyclopropyl Group as a Bioisostere and Pharmacophore:

The cyclopropyl group, a prominent feature of this compound, is a highly valued motif in drug design. iris-biotech.denih.gov It is often employed as a bioisosteric replacement for other small alkyl groups, such as isopropyl, or even larger groups like phenyl. iris-biotech.de The unique properties of the cyclopropyl ring offer several advantages in drug design:

Conformational Constraint: The rigid three-membered ring can "lock" a molecule into a specific, biologically active conformation. This pre-organization can lead to a more favorable binding entropy and a significant increase in potency. iris-biotech.deunl.pt

Metabolic Stability: The C-H bonds on a cyclopropane (B1198618) ring are stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com Replacing a metabolically vulnerable group, like an N-ethyl group, with a cyclopropyl moiety can enhance a drug's half-life. iris-biotech.dehyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa. For instance, it can be used to reduce lipophilicity compared to larger groups, which can be beneficial for improving a drug's pharmacokinetic profile. iris-biotech.denih.gov

Enhanced Potency and Selectivity: By providing a unique three-dimensional structure, the cyclopropyl fragment can explore lipophilic binding pockets within a biological target, optimizing hydrophobic interactions and leading to improved potency and selectivity. researchgate.netunl.pt

The following table summarizes the impact of incorporating a cyclopropyl group as a bioisosteric replacement in drug design.

| Property Modified | Rationale for Cyclopropyl Substitution | Potential Outcome | Reference |

| Conformation | Introduces rigidity, locks bioactive conformation. | Increased potency, improved receptor binding. | iris-biotech.deunl.pt |

| Metabolic Stability | C-H bonds are less prone to CYP450 oxidation. | Increased drug half-life, reduced metabolic clearance. | nih.govhyphadiscovery.com |

| Lipophilicity | Can serve as a less lipophilic replacement for larger alkyl or aryl groups. | Improved pharmacokinetic profile (e.g., solubility, absorption). | iris-biotech.de |

| Potency | Optimizes interactions with hydrophobic pockets of the target protein. | Enhanced biological activity. | researchgate.netunl.pt |

α-Ketoamides as Diketone Bioisosteres:

The α-ketoamide moiety is a privileged structure in medicinal chemistry and can be considered a bioisostere of other dicarbonyl compounds and even heterocyclic rings. acs.org This functional group is found in numerous natural products and has been successfully incorporated into a wide range of drug candidates. acs.orgmdpi.com Compared to other related dicarbonyl derivatives like α-ketoacids and α-ketoesters, α-ketoamides often exhibit superior pharmacokinetic properties, including better membrane permeability and enhanced stability against plasma esterases. acs.org

In drug design, the α-ketoamide group is valued for its ability to:

Act as both a hydrogen bond donor and acceptor. acs.org

Modulate the conformational rigidity of a molecule. acs.org

Serve as a reactive (electrophilic) or non-reactive moiety depending on the therapeutic target. acs.org

A notable example of bioisosteric replacement involves substituting the α-ketoamide group with a sulfonamide group in the design of HIV entry inhibitors. This replacement was based on the hypothesis that the two groups could adopt similar three-dimensional conformations, allowing for comparable interactions with the target protein, gp120. duke.eduacs.org This strategy led to the development of potent analogs, demonstrating that a sulfonamide can serve as a viable isostere for the α-ketoamide linker. acs.org

Diketone Scaffolds as Bioisosteres for Other Functional Groups:

Conversely, diketone scaffolds themselves can act as bioisosteres for other functional groups. For instance, cyclic 1,2-diones and 1,3-diones are listed as potential bioisosteres for the carboxylic acid functional group. openaccessjournals.com This replacement can be advantageous as the diketone moiety may offer a different acidity, lipophilicity, and metabolic profile compared to a carboxylic acid, potentially overcoming issues related to poor membrane permeability or rapid metabolism. openaccessjournals.com

In a specific application, the 3,4-diamino-3-cyclobutene-1,2-dione scaffold has been successfully used as a novel, achiral bioisostere of the α-amino acid functionality. nih.gov This led to the creation of potent NMDA receptor antagonists, showcasing the utility of a cyclic dione structure to mimic the critical binding interactions of an amino acid. nih.gov

The following table presents examples of bioisosteric relationships involving diketone-related scaffolds.

| Original Moiety | Bioisosteric Replacement | Application Example | Reference |

| α-Ketoamide | Sulfonamide | HIV Entry Inhibitors | duke.eduacs.org |

| Carboxylic Acid | Cyclopentane-1,2-dione | General Drug Design | openaccessjournals.com |

| α-Amino Acid | 3,4-Diamino-3-cyclobutene-1,2-dione | NMDA Receptor Antagonists | nih.gov |

| Heterocyclic Rings | α-Ketoamide | General Drug Design | acs.org |

Future Directions and Emerging Research Avenues for 1 Cyclopropylpropane 1,2 Dione

Development of Novel and Sustainable Synthetic Strategies

The development of new and environmentally friendly methods for synthesizing 1-cyclopropylpropane-1,2-dione and related cyclopropyl (B3062369) ketones is a key area of ongoing research. Current efforts are aimed at improving efficiency, reducing waste, and utilizing more sustainable reagents and catalysts.

Recent advancements include the development of continuous-flow synthesis methods. For instance, a straightforward, continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been achieved using 2-hydroxycyclobutanones and aryl thiols with a reusable Amberlyst-35 catalyst. mdpi.com This method allows for the scalable, multigram synthesis of these compounds under mild conditions, highlighting a move towards more sustainable manufacturing processes. mdpi.com

Catalytic approaches are also at the forefront of synthetic innovation. Samarium(II) iodide (SmI2) catalysis has been shown to facilitate formal [3+2] cycloadditions using alkyl cyclopropyl ketones, a significant step forward as previous methods were limited to aryl cyclopropyl ketones. nih.govacs.org This catalytic approach is vital for promoting sustainability in organic synthesis. nih.govacs.org Furthermore, palladium-catalyzed methods are being explored for the creation of ketones through the oxidative coupling of arenes with carbon monoxide, offering a route that avoids the need for pre-functionalized starting materials. researchgate.netrsc.org

Researchers are also investigating greener reaction conditions. One such approach utilizes methanesulfonic acid as a cost-effective and biodegradable catalyst for the Friedel-Crafts alkylation of phenols with donor-acceptor cyclopropane (B1198618) ketones, providing an environmentally friendly pathway to valuable structural motifs. researchgate.net These developments underscore a clear trend towards the creation of more sustainable and efficient synthetic routes for cyclopropyl ketones.

Table 1: Comparison of Novel Synthetic Strategies for Cyclopropyl Ketones

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | Utilizes reusable Amberlyst-35 catalyst with 2-hydroxycyclobutanones and aryl thiols. | Scalable, multigram synthesis under mild conditions. | mdpi.com |

| SmI2 Catalysis | Enables formal [3+2] cycloadditions of alkyl cyclopropyl ketones. | Expands the scope of cyclopropyl ketone reactions. | nih.govacs.org |

| Palladium-Catalyzed Carbonylation | Oxidative coupling of arenes with carbon monoxide. | Avoids the need for pre-functionalized aryl iodides. | researchgate.netrsc.org |

Interdisciplinary Studies with Materials Science and Theoretical Chemistry

The distinct electronic and structural properties of this compound and related diketones suggest their potential application in materials science and provide a rich subject for theoretical and computational analysis.

In materials science, dione-containing compounds are being investigated for their unique optical and electronic properties. For example, a novel Janus dione-based two-photon absorbing dye has been synthesized, exhibiting intense fluorescence in nonpolar solvents. acs.org Such materials could have applications in advanced imaging and electronics. The unique structure of compounds like 1-(5-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is also being explored for the creation of novel materials with specific electronic or optical properties. smolecule.com

Theoretical chemistry plays a crucial role in understanding the reactivity and properties of these complex molecules. Computational studies using Density Functional Theory (DFT) are employed to predict the stability, electronic properties, and reactivity of dione (B5365651) derivatives. beilstein-journals.orgresearchgate.netdergipark.org.tr These studies analyze factors like molecular electrostatic potential (MEP) to predict reactive sites for nucleophilic and electrophilic attacks and use Natural Bond Orbital (NBO) analysis to assess molecular stability and electron delocalization. researchgate.netdergipark.org.tr For instance, computational analysis has been used to understand the solid-form landscape of imidazolidine-2,4-dione derivatives, which helps in identifying factors that influence their propensity to form different crystal structures. researchgate.net Such theoretical insights are invaluable for the rational design of new materials and for understanding reaction mechanisms at a molecular level.

Table 2: Interdisciplinary Applications and Studies of Dione Compounds

| Field | Application/Study | Key Findings/Techniques | Reference |

|---|---|---|---|

| Materials Science | Two-photon absorbing dyes | Synthesis of a fluorescent Janus dione derivative. | acs.org |

| Materials Science | Novel electronic/optical materials | Exploration of brominated thiophene-dione structures. | smolecule.com |

| Theoretical Chemistry | Stability and Reactivity Analysis | Use of DFT, MEP, and NBO to predict molecular properties. | beilstein-journals.orgresearchgate.netdergipark.org.tr |

Advancements in Analytical Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. The development of advanced analytical probes and techniques for the in situ monitoring of reactions involving dicarbonyl compounds like this compound is an active area of research.

Spectroscopic methods are particularly powerful for real-time analysis. Techniques such as Raman spectroscopy and infrared (IR) spectroscopy have been successfully used to monitor the synthesis of imines from ketones. researchgate.net For example, an in-line Fourier transform IR (FTIR) immersion probe can track the formation of ketone enolates and their subsequent reactions in a one-pot synthesis. researchgate.net Similarly, laser-induced Raman spectroscopy can follow the kinetics of imine formation by measuring the intensity of the C=O stretching mode of the ketone starting material. researchgate.net

Fluorescent probes are also being developed for the detection of specific analytes and for monitoring biological processes. Naphthoquinoline-dione-based probes have been synthesized for the selective detection of metal ions like Cu2+, exhibiting visible color changes and fluorescence quenching upon binding. mdpi.comresearchgate.netmdpi.com These probes have shown potential for use in environmental and biological samples. researchgate.netmdpi.com Another example is an indanedione-based fluorometric probe designed for the selective and sensitive detection of cyanide ions, which has applications in bioimaging and food sample analysis. rsc.org

Furthermore, in situ monitoring has been instrumental in elucidating complex reaction mechanisms. For instance, in situ ¹H and ¹³C NMR analysis has been used to monitor palladium-catalyzed carbonylation reactions, revealing that the reaction likely proceeds through the formation of an aryl iodide intermediate. rsc.org Such detailed mechanistic insights are essential for the rational design of more efficient and selective catalytic systems.

Table 3: Analytical Probes and In Situ Monitoring Techniques

| Technique/Probe | Application | Principle | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Monitoring ketone reactions | Tracking changes in the carbonyl (C=O) stretching frequency. | researchgate.net |

| Raman Spectroscopy | Studying imine synthesis kinetics | Measuring the intensity of the C=O stretching mode. | researchgate.net |

| Naphthoquinoline-dione Probes | Metal ion detection (Cu2+) | Colorimetric and fluorometric changes upon ion binding. | mdpi.comresearchgate.netmdpi.com |

| Indanedione-based Probes | Anion detection (CN−) | Fluorescence quenching via Michael addition. | rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropylpropane-1,2-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by dione functionalization. For example, cyclobutenedione derivatives (structurally analogous) are synthesized via nucleophilic substitution using amines in ethanol under reflux (e.g., 3,4-diethoxycyclobutene-1,2-dione reacting with alkylamines at room temperature) . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via vacuum filtration or column chromatography. Reaction temperature and solvent polarity significantly impact diastereoselectivity and byproduct formation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring geometry and dione carbonyl groups. Infrared (IR) spectroscopy identifies ketone stretches (~1700–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as used for similar cyclopropane derivatives .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The strained cyclopropane ring increases reactivity, making the compound prone to ring-opening under acidic or basic conditions. Stability studies should employ accelerated degradation tests (e.g., 40–80°C, pH 1–12). Cyclopropane-1,1-diesters, for example, show enhanced stability in anhydrous solvents at low temperatures . Storage in inert, dry environments (e.g., argon atmosphere, −20°C) is advised to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. What mechanistic pathways explain the diastereoselectivity of this compound in [4+2] cycloadditions?

- Methodological Answer : The dione’s electron-deficient carbonyl groups act as dienophiles in Diels-Alder reactions. Computational studies (DFT or MD simulations) can model transition states to predict stereochemical outcomes. Experimental validation involves trapping intermediates (e.g., using Lewis acids like BF₃·Et₂O) and analyzing regioisomers via X-ray crystallography or NOESY NMR . Competing pathways (e.g., retro-Diels-Alder) must be monitored via in-situ IR or reaction calorimetry.

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or nucleophile strength. Systematic kinetic studies (e.g., pseudo-first-order conditions with varying nucleophiles like amines vs. thiols) under controlled humidity and temperature can clarify trends. For example, steric hindrance from the cyclopropane ring may slow amine adduct formation compared to unstrained analogs . Side reactions (e.g., ring-opening) should be quantified using GC-MS or LC-MS to identify competing pathways.

Q. What advanced analytical methods are suitable for detecting trace byproducts in this compound synthesis?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) coupled with HPLC or GC enables detection of sub-1% impurities. Isotopic labeling (e.g., ¹³C in the cyclopropane ring) can trace byproduct origins. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) is effective. Structural elucidation of unknown impurities may require 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes or receptors. QSAR studies correlate dione substituents (e.g., cyclopropane vs. cyclobutane) with bioactivity. Validation involves in vitro assays (e.g., enzyme inhibition kinetics) and comparing computed vs. experimental IC₅₀ values .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.